molecular formula C9H11NO2 B14375198 N-Benzyl-N-(hydroxymethyl)formamide CAS No. 90609-99-7

N-Benzyl-N-(hydroxymethyl)formamide

Cat. No.: B14375198
CAS No.: 90609-99-7
M. Wt: 165.19 g/mol
InChI Key: ODJVCRCDDUXORU-UHFFFAOYSA-N
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Description

N-Benzyl-N-(hydroxymethyl)formamide (C₈H₁₀N₂O₂) is a substituted formamide featuring a benzyl group and a hydroxymethyl (-CH₂OH) moiety attached to the nitrogen atom.

Properties

CAS No.

90609-99-7

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-benzyl-N-(hydroxymethyl)formamide

InChI

InChI=1S/C9H11NO2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,7,12H,6,8H2

InChI Key

ODJVCRCDDUXORU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CO)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzylation of Formamide: One common method involves the reaction of formamide with benzyl chloride in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions to ensure complete conversion.

    Hydroxymethylation: The resulting N-benzylformamide can then be hydroxymethylated using formaldehyde in the presence of a catalyst like hydrochloric acid. This step introduces the hydroxymethyl group to the nitrogen atom.

Industrial Production Methods: Industrial production of N-Benzyl-N-(hydroxymethyl)formamide often follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Benzyl-N-(hydroxymethyl)formamide can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a formyl group, resulting in the formation of N-benzylformamide.

    Reduction: The compound can be reduced to N-benzylmethylamine using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reactions typically involve nucleophiles such as sodium azide or alkyl halides under basic conditions.

Major Products Formed:

    Oxidation: N-Benzylformamide

    Reduction: N-Benzylmethylamine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-Benzyl-N-(hydroxymethyl)formamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. It serves as a precursor for the synthesis of drugs targeting specific biological pathways.

Industry: this compound is used in the production of specialty chemicals, including polymers and resins. It is also employed in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(hydroxymethyl)formamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit enzymes by binding to their active sites, preventing substrate access. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • N-Benzylformamide (C₈H₉NO): Lacks the hydroxymethyl/hydroxy group, resulting in a simpler structure (molecular weight 135.16 g/mol). This reduces polarity and hydrogen-bonding capacity compared to N-benzyl-N-hydroxyformamide .
  • N-Benzyl-N-(tert-butyl)formamide : Incorporates a bulky tert-butyl group, which introduces steric hindrance, reducing reactivity in catalytic formylation reactions .

Physical and Spectral Properties

Compound Molecular Weight (g/mol) Key Spectral Features (NMR/IR)
N-Benzyl-N-hydroxyformamide 151.16 ¹H NMR : δ 8.2 (formyl H), δ 4.5 (benzyl CH₂), broad peak for -NH-O .
N-Benzylformamide 135.16 ¹H NMR : δ 8.3 (formyl H), δ 4.4 (benzyl CH₂), no -OH resonance .
N-Benzyl-N-(2-quinolinylmethyl)formamide 276.33 ¹³C NMR : Signals for quinoline carbons (~120-150 ppm) and formyl carbon (~165 ppm) .

Stability and Challenges

  • Steric hindrance in bulky derivatives (e.g., tert-butyl) reduces catalytic efficiency .
  • Hydroxy-containing compounds may exhibit hygroscopicity, requiring careful storage.

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Properties

Property N-Benzyl-N-hydroxyformamide N-Benzylformamide N-Benzyl-N-(tert-butyl)formamide
Molecular Formula C₈H₉NO₂ C₈H₉NO C₁₂H₁₇NO
Molecular Weight (g/mol) 151.16 135.16 199.27
Hydrogen Bonding Capacity High Low Moderate
Synthetic Accessibility Moderate High Low (steric hindrance)

Table 2: Selected Spectral Data

Compound ¹H NMR (δ, ppm) IR (cm⁻¹)
N-Benzyl-N-hydroxyformamide 8.2 (s, 1H, CHO), 4.5 (s, 2H, CH₂), 7.3 (m, 5H, Ar-H) 3300 (-OH), 1660 (C=O)
N-Benzylformamide 8.3 (s, 1H, CHO), 4.4 (s, 2H, CH₂), 7.2 (m, 5H, Ar-H) 1680 (C=O)

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